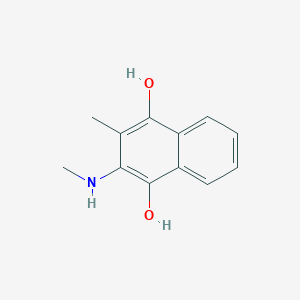

2-Methyl-3-(methylamino)naphthalene-1,4-diol

Beschreibung

2-Methyl-3-(methylamino)naphthalene-1,4-diol is a naphthalene derivative featuring hydroxyl groups at positions 1 and 4, a methyl group at position 2, and a methylamino (-NHCH₃) substituent at position 3. This compound belongs to the class of naphthohydroquinones (reduced forms of naphthoquinones), which are structurally related to vitamin K and its analogues. Its diol configuration confers redox activity, making it relevant in biological systems and materials science.

Eigenschaften

CAS-Nummer |

919508-01-3 |

|---|---|

Molekularformel |

C12H13NO2 |

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

2-methyl-3-(methylamino)naphthalene-1,4-diol |

InChI |

InChI=1S/C12H13NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13-15H,1-2H3 |

InChI-Schlüssel |

WOSBFWBLRQKWIA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2C(=C1NC)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-3-(Methylamino)naphthalin-1,4-diol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Nitrierung von 2-Methyl-1,4-Naphthochinon, gefolgt von Reduktions- und Methylierungsschritten. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Reduktionsprozesse umfassen, die kontinuierliche Fließreaktoren nutzen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Die Auswahl der Reagenzien und Bedingungen wird optimiert, um die Kosten und die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-3-(Methylamino)naphthalin-1,4-diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Verbindung in ihr entsprechendes Chinonderivat umwandeln.

Reduktion: Reduktionsreaktionen können die Aminogruppe oder den Naphthalinring weiter modifizieren.

Substitution: Elektrophile Substitutionsreaktionen können zusätzliche funktionelle Gruppen am Naphthalinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene oder Sulfonsäuren können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Naphthochinonderivaten führen, während Substitutionsreaktionen verschiedene halogenierte oder sulfonierte Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Overview

2-Methyl-3-(methylamino)naphthalene-1,4-diol, a naphthalene derivative, is gaining attention in various scientific fields due to its unique chemical properties and potential applications. This compound is particularly noted for its biological activities, including antioxidant and anti-inflammatory effects, which make it a candidate for therapeutic interventions. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data tables.

Chemistry

In the field of chemistry, this compound serves as:

- A precursor in organic synthesis : It is utilized in the creation of complex organic molecules.

- A reagent in chemical reactions : Its reactivity allows for various transformations, including oxidation to form quinones and reduction to hydroquinone derivatives.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antioxidant properties : It scavenges free radicals, protecting cells from oxidative damage.

- Anti-inflammatory effects : Studies suggest modulation of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.

Medicine

In medical research, the compound is being investigated for:

- Therapeutic applications : It shows promise in treating conditions associated with oxidative stress. Ongoing studies aim to elucidate its mechanisms of action and efficacy against various diseases .

Industry

The industrial applications of this compound include:

- Production of dyes and pigments : Its unique structure allows it to be used in creating vibrant colors.

- Chemical manufacturing : The compound's reactivity is exploited in synthesizing other valuable chemicals and materials.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Cytoprotective | Protects cells from oxidative stress |

Table 2: Synthesis Methods

| Method | Description | Key Reagents |

|---|---|---|

| Alkylation | Naphthalene derivatives are alkylated | Sodium hydride, DMF |

| Reduction | Selective reduction to form diols | Lithium aluminum hydride |

| Functional Group Transformation | Various transformations to create derivatives | Strong bases |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays. The results demonstrated significant free radical scavenging activity comparable to established antioxidants. This suggests potential utility in formulations aimed at reducing oxidative stress-related damage in biological systems.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties revealed that the compound inhibits key enzymes involved in the inflammatory response. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures. Such findings indicate its potential as a therapeutic agent in managing chronic inflammatory diseases .

Wirkmechanismus

The mechanism by which 2-Methyl-3-(methylamino)naphthalene-1,4-diol exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, affecting cellular processes. Its methylamino group may interact with biological macromolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations at Position 3

The biological and physicochemical properties of naphthalene-1,4-diol/dione derivatives are highly dependent on substituents at positions 2 and 3. Key analogues include:

Key Observations :

Functional Group Modifications

Amino Group Variations

- Methylamino vs. Aromatic Amines: 2-Chloro-3-(o-tolylamino)naphthalene-1,4-dione () exhibits altered π-stacking in crystal structures due to aromatic amine substituents, contrasting with the smaller methylamino group in the target compound. This impacts solubility and intermolecular interactions .

- Piperazine Derivatives: 2-Methyl-3-(piperazine-linked) naphthoquinones () demonstrate selective anticancer activity against HeLa and MCF-7 cells, highlighting how extended amine chains enhance target specificity .

Halogen vs. Alkyl Substituents

- Bromo or chloro substituents () increase molecular weight and polarizability, improving light absorption in dye-sensitized solar cells (DSSCs). In contrast, methyl groups offer steric hindrance without significantly altering electronic properties .

Anticancer Activity

- Vitamin K3 analogues with piperazine rings () inhibit cancer cell proliferation (HeLa, U87 MG) via ROS generation, suggesting that the target diol could be a precursor for similar bioactive derivatives .

- Quinone forms (e.g., 2-chloro-3-(methylamino)naphthalene-1,4-dione) exhibit cytotoxicity by interfering with mitochondrial electron transport, whereas diols may act as prodrugs requiring oxidation .

Materials Science

- 2-Bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) in DSSCs achieves higher power conversion efficiency due to its D-π-A structure, which facilitates electron injection into TiO₂ nanorods .

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | 2-Chloro-3-(methylamino)naphthalene-1,4-dione | 2-Bromo-3-(methylamino)naphthalene-1,4-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.24 (calculated) | 221.64 | 266.10 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely polar organic solvents | DMF, ethanol | DMF, acetone |

| Key Application | Redox mediator, bioactivity precursor | Anticancer research | DSSC photosensitizer |

| References |

Biologische Aktivität

2-Methyl-3-(methylamino)naphthalene-1,4-diol is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . It acts by scavenging free radicals, thereby protecting cells from oxidative stress. This mechanism is crucial as oxidative stress is associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . It modulates signaling pathways related to inflammation, potentially reducing the production of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases .

Molecular Interactions

The biological activity of this compound is attributed to its interactions with various molecular targets. It is known to influence pathways involved in cell signaling and apoptosis. The compound's structure allows it to engage in π–π stacking interactions and hydrogen bonding with target proteins, enhancing its biological efficacy .

Inhibition Studies

Inhibition studies indicate that the compound can inhibit enzymes related to methylation processes, which play a role in various metabolic pathways. For example, compounds structurally related to this compound have shown inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer metabolism .

Case Studies and Experimental Data

Several studies have explored the biological activities of naphthalene derivatives:

- Antioxidant Activity : A study demonstrated that naphthalene derivatives significantly inhibited lipid peroxidation and exhibited strong radical scavenging abilities in vitro .

- Inflammatory Response : Research has shown that naphthalene-based compounds can reduce the release of inflammatory mediators from neutrophils, indicating their potential as anti-inflammatory agents .

- Anticancer Potential : In vitro assays have indicated that certain naphthalene derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .

Data Table

| Biological Activity | Observations |

|---|---|

| Antioxidant | Scavenging of free radicals; protection against oxidative stress |

| Anti-inflammatory | Modulation of cytokine release; reduction in inflammation |

| Anticancer | Induction of apoptosis; inhibition of cancer cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.